Givinostat-Hydrochlorid-Monohydrat
Übersicht
Beschreibung
ITF-2357 hydrochloride monohydrate, also known as givinostat, is a potent histone deacetylase inhibitor. It has shown significant anti-inflammatory and antineoplastic activities. This compound is particularly effective in inhibiting histone deacetylase 1 and histone deacetylase 3, with IC50 values of 198 nM and 157 nM, respectively .
Wissenschaftliche Forschungsanwendungen
ITF-2357 Hydrochlorid-Monohydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Hemmung von Histon-Deacetylasen und ihrer Rolle bei der Genexpression verwendet.
Biologie: Diese Verbindung wird verwendet, um die Regulation entzündungsfördernder Zytokine und die Rolle von Histon-Deacetylasen in zellulären Prozessen zu untersuchen.
Medizin: ITF-2357 Hydrochlorid-Monohydrat wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht, darunter multiples Myelom, akute myeloische Leukämie und Duchenne-Muskeldystrophie
5. Wirkmechanismus
Der Wirkmechanismus von ITF-2357 Hydrochlorid-Monohydrat umfasst die Hemmung von Histon-Deacetylasen, was zur Anhäufung von acetylierten Histonen und anderen Proteinen führt. Dies führt zu Veränderungen der Genexpression und der Unterdrückung proinflammatorischer Zytokine wie Tumornekrosefaktor, Interleukin 1 alpha, Interleukin 1 beta und Interleukin 6 . Darüber hinaus induziert es Apoptose in Krebszellen durch Modulation der Expression von Proteinen wie p21, Bcl-2 und Mcl-1 .
Wirkmechanismus
Mode of Action
Givinostat exerts its therapeutic effects by interacting with its primary targets, the HDACs. The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the 3-dimensional folding of dna in the cell, preventing gene translation . Givinostat, as an HDAC inhibitor, is believed to interfere with this process .
Biochemical Pathways
Givinostat affects the biochemical pathways involving HDACs. In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss . Givinostat also has activity against cells expressing JAK2 (V617F), a mutated form of the janus kinase 2 (JAK2) enzyme that is implicated in the pathophysiology of many myeloproliferative diseases, including polycythaemia vera .
Result of Action
Givinostat has been shown to have significant therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD). In a randomized, double-blind, placebo-controlled trial, muscle function was evaluated by measuring the change from baseline to 18 months in the time taken to ascend four stairs. Patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo .
Biochemische Analyse
Biochemical Properties
Givinostat hydrochloride monohydrate interacts with HDAC1 and HDAC3, inhibiting their function . This inhibition of HDACs alters the acetylation state of histones, which can influence gene expression and other cellular processes .
Cellular Effects
Givinostat hydrochloride monohydrate has been shown to reduce fibrosis in muscle tissue and promote the increase of the cross-sectional area (CSA) of muscles in mdx mice . It also induces apoptosis of multiple myeloma (MM) and acute myelogenous leukemia (AML) cells following induction of p21 and down-modulation of Bcl-2 and Mcl-1 proteins .
Molecular Mechanism
The molecular mechanism of Givinostat hydrochloride monohydrate involves the inhibition of HDACs . By inhibiting these enzymes, it prevents the formation of HDAC-substrate complexes, increasing the level of histone acetylation within cells. This change in acetylation can alter the transcriptional pattern of target cells and the activity of non-histone proteins, leading to growth arrest, differentiation, and induced apoptosis .
Temporal Effects in Laboratory Settings
In a phase III clinical trial for Duchenne muscular dystrophy (DMD) treatment, Givinostat hydrochloride monohydrate showed less decline than placebo recipients in the time taken to perform a functional task over 18 months . This suggests that the effects of Givinostat hydrochloride monohydrate are stable over time.
Dosage Effects in Animal Models
In murine models of DMD, Givinostat hydrochloride monohydrate was administered weekly for 15 weeks at a dose of 1 mg/kg . The treatment increased maximal normalized strength to levels comparable to those of healthy mice in both DMD models. The effect of Givinostat hydrochloride monohydrate in both grip strength and exhaustion tests was dose-dependent in both strains .
Metabolic Pathways
Givinostat hydrochloride monohydrate is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of Givinostat hydrochloride monohydrate .
Subcellular Localization
As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
Vorbereitungsmethoden
The synthesis of ITF-2357 hydrochloride monohydrate involves several steps. The key synthetic route includes the formation of a hydroxamic acid derivative, which is then coupled with a naphthylamine derivative. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the coupling reaction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
ITF-2357 Hydrochlorid-Monohydrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um Aminderivate zu bilden.
Substitution: ITF-2357 Hydrochlorid-Monohydrat kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydroxamsäuregruppe durch andere Nucleophile ersetzt werden kann. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
ITF-2357 Hydrochlorid-Monohydrat ist einzigartig aufgrund seiner potenten Hemmung sowohl von Klasse-I- als auch von Klasse-II-Histon-Deacetylasen. Ähnliche Verbindungen umfassen:
Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor mit einem breiteren Aktivitätsspektrum.
Romidepsin: Ein Histon-Deacetylase-Inhibitor, der hauptsächlich zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.
Panobinostat: Ein potenter Histon-Deacetylase-Inhibitor mit Aktivität gegen multiples Myelom
Eigenschaften
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKZBBDJSKCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732302-99-7 | |
Record name | Givinostat hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Givinostat hydrochloride monohydrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.